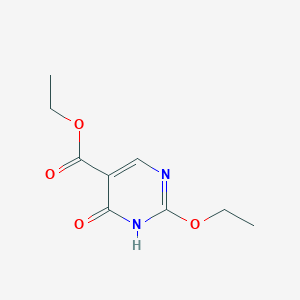

Ethyl 2-ethoxy-4-hydroxypyrimidine-5-carboxylate

Description

Overview of Ethyl 2-ethoxy-4-hydroxypyrimidine-5-carboxylate as a Versatile Synthetic Intermediate

This compound is a specialized derivative within the pyrimidine-5-carboxylate family, recognized for its role as a versatile synthetic intermediate. cymitquimica.com While specific research on this exact molecule is limited, its structural features—a reactive carboxylate group at the 5-position, a hydroxyl group at the 4-position, and an ethoxy group at the 2-position—make it a highly functionalized and valuable building block.

The precursor, 2-ethoxy-4-hydroxy-5-carbethoxy-pyrimidine, is known as a useful intermediate in the synthesis of antibacterial agents. This is achieved by first chlorinating the hydroxyl group at the 4-position, creating a reactive site for subsequent condensation reactions with amino bases to form more complex, fused heterocyclic systems. This pathway highlights the primary role of compounds like this compound: to serve as a scaffold upon which further molecular complexity can be built. The interplay of its functional groups allows for selective transformations, making it a key component in multi-step synthetic routes targeting new pharmaceutical compounds.

Below is a table summarizing the key properties of a closely related and well-documented compound, Ethyl 2-hydroxypyrimidine-5-carboxylate, to provide context for the physical characteristics of this class of molecules.

| Property | Value |

| IUPAC Name | ethyl 2-oxo-1,2-dihydro-5-pyrimidinecarboxylate |

| Molecular Formula | C₇H₈N₂O₃ |

| Physical Form | Solid |

| Purity | Typically >97% |

| Storage | Sealed in dry, room temperature conditions |

Data sourced from a representative analogue, Ethyl 2-hydroxypyrimidine-5-carboxylate. sigmaaldrich.com

Historical Context of Pyrimidine (B1678525) Synthesis Methodologies

The journey to understanding and synthesizing pyrimidine derivatives is a rich narrative spanning over a century of chemical discovery. While pyrimidine derivatives like alloxan (B1665706) were known in the early 19th century, the first laboratory synthesis of a pyrimidine compound was not achieved until 1879, when French chemist Armand Gautier Grimaux reported the preparation of barbituric acid from urea (B33335) and malonic acid. wikipedia.org

The systematic study of pyrimidines began in earnest with the work of German chemist Adolf Pinner. In 1884, Pinner developed a method for synthesizing pyrimidine derivatives by condensing amidines with β-keto esters, a reaction now known as the Pinner pyrimidine synthesis . wikipedia.orgslideshare.net He was also the first to propose the name "pyrimidin" in 1885. wikipedia.org Another foundational method, the Biginelli reaction , was discovered by the Italian chemist Pietro Biginelli in 1891. wikipedia.org This multicomponent reaction, which condenses an aryl aldehyde, a β-keto ester, and urea, proved to be a highly effective one-pot method for producing dihydropyrimidinones. wikipedia.orgillinois.edu

The parent, unsubstituted pyrimidine compound was first prepared in 1900 by Sigmund Gabriel and James Colman, who converted barbituric acid into 2,4,6-trichloropyrimidine (B138864) and subsequently reduced it with zinc dust. wikipedia.orgtezu.ernet.in These pioneering efforts laid the groundwork for the principal synthesis method used today, which generally involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidine. wikipedia.org

A timeline of key historical developments in pyrimidine synthesis is provided below.

| Year | Key Development | Contributor(s) |

| 1879 | First laboratory synthesis of a pyrimidine derivative (barbituric acid). wikipedia.org | Armand Gautier Grimaux |

| 1884 | Development of a method to synthesize pyrimidines from amidines and β-keto esters. wikipedia.org | Adolf Pinner |

| 1891 | Discovery of the one-pot synthesis for dihydropyrimidinones. wikipedia.org | Pietro Biginelli |

| 1900 | First synthesis of the parent, unsubstituted pyrimidine ring. wikipedia.orgtezu.ernet.in | Sigmund Gabriel & James Colman |

These fundamental methodologies have been refined and expanded over the decades, leading to a vast array of synthetic strategies that allow for the precise construction of highly functionalized pyrimidine-5-carboxylate scaffolds like this compound.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethoxy-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-8(13)6-5-10-9(15-4-2)11-7(6)12/h5H,3-4H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQKLRMVMBJSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=O)N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701202307 | |

| Record name | Ethyl 2-ethoxy-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701202307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55996-27-5 | |

| Record name | Ethyl 2-ethoxy-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55996-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-ethoxy-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701202307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Ethoxy 4 Hydroxypyrimidine 5 Carboxylate and Analogues

Classical Cyclocondensation Approaches

Traditional methods for the synthesis of the pyrimidine (B1678525) core predominantly rely on the cyclocondensation of a three-carbon component with an N-C-N fragment. These approaches, while effective, often require harsh reaction conditions.

Reactions Involving O-Ethylisourea and Malonate Derivatives

A primary and direct method for the synthesis of Ethyl 2-ethoxy-4-hydroxypyrimidine-5-carboxylate involves the condensation of an O-ethylisourea salt with a malonate derivative. A notable example is the reaction of an ethoxy urea (B33335) salt with ethyl ethoxymethylene malonate. This reaction proceeds in an aqueous medium in the presence of an alkaline base, with the temperature maintained between 20 and 30°C. The resulting intermediate, 2-ethoxy-4-hydroxy-5-carbethoxy-pyrimidine, is the target molecule. This method provides a straightforward route to the desired product by bringing together the key structural components in a single cyclization step.

Condensation Reactions with β-Keto Esters and Amidine Derivatives

The Pinner synthesis and its modifications represent a versatile approach to pyrimidine derivatives through the condensation of β-dicarbonyl compounds with amidines. This method can be adapted to produce analogues of the target molecule. Typically, a β-keto ester is reacted with an amidine derivative in the presence of an acid or base catalyst. The reaction proceeds through the initial formation of an enamine, followed by cyclization and dehydration to yield the pyrimidine ring. While this is a general method for pyrimidine synthesis, its application to produce the specific 2-ethoxy substituent requires the use of the corresponding O-ethylisourea as the amidine component.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| β-Keto Ester | Amidine | Acid or Base | 4-Hydroxypyrimidine (B43898) derivative | [General Pinner Synthesis] |

| Diethyl malonate | O-Ethylisourea | Alkaline Base | This compound | [Patent FR2468594A1] |

Multi-Step Synthetic Sequences from Simpler Precursors

In cases where the direct cyclocondensation is not feasible or yields are low, multi-step synthetic sequences from simpler, more readily available precursors can be employed. A general strategy involves the initial synthesis of a substituted acyclic intermediate that already contains the desired functionalities, followed by a final cyclization step to form the pyrimidine ring. For instance, a precursor containing the C4, C5, and C6 fragment of the pyrimidine ring can be synthesized and then reacted with an amidine to close the ring. While no specific multi-step synthesis for this compound is prominently documented, this approach is a fundamental strategy in heterocyclic chemistry for the construction of complex, substituted pyrimidines.

Modern and Sustainable Synthetic Protocols

In recent years, the development of synthetic methodologies has been increasingly guided by the principles of green chemistry, aiming for more environmentally benign and efficient processes.

Green Chemistry Approaches (e.g., Solvent-Free, Aqueous Media, Microwave-Assisted)

Modern synthetic approaches for pyrimidine derivatives have focused on reducing the environmental impact of chemical processes. These "green" methods include performing reactions in aqueous media, under solvent-free conditions, or with the assistance of microwave irradiation.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. In the context of pyrimidine synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. For instance, the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, is often carried out under microwave irradiation to enhance its efficiency. While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the literature, the general principles are applicable to the condensation reactions involved in its formation.

Solvent-free reactions , often facilitated by grinding the reactants together (mechanochemistry), offer another green alternative by eliminating the need for potentially hazardous solvents. Several studies have reported the synthesis of various pyrimidine derivatives under solvent-free conditions, often with the use of a solid support or catalyst.

Aqueous media synthesis is highly desirable from a green chemistry perspective. The use of water as a solvent is not only environmentally friendly but can also influence the reactivity and selectivity of certain reactions. The synthesis of various pyrimidine and fused-pyrimidine systems has been successfully achieved in aqueous media, sometimes with the aid of catalysts like β-cyclodextrin.

| Green Chemistry Approach | Key Advantages | General Applicability to Pyrimidine Synthesis |

| Microwave-Assisted | Reduced reaction times, improved yields | Applicable to cyclocondensation reactions |

| Solvent-Free | Elimination of hazardous solvents, simplified work-up | Feasible for solid-state condensation reactions |

| Aqueous Media | Environmentally benign, potential for unique reactivity | Demonstrated for various pyrimidine syntheses |

Catalytic Synthesis Strategies for Enhanced Efficiency

The use of catalysts is a cornerstone of modern organic synthesis, offering pathways to increased reaction efficiency, selectivity, and milder reaction conditions. For the synthesis of pyrimidine derivatives, a variety of catalytic systems have been developed.

One-pot multi-component reactions catalyzed by various agents are particularly attractive for building molecular complexity in a single step. For instance, the synthesis of polysubstituted pyrimidines can be achieved through a four-component, one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, a nitrile, and an ammonium salt, often catalyzed by a Lewis acid or a transition metal. This approach offers a high degree of atom economy and efficiency.

Iridium-catalyzed multicomponent synthesis has been reported for the regioselective formation of pyrimidines from amidines and up to three different alcohols. This sustainable process proceeds through a sequence of condensation and dehydrogenation steps.

The development of novel catalysts, including nano-catalysts and reusable solid-supported catalysts, continues to enhance the efficiency and sustainability of pyrimidine synthesis. These catalysts can often be easily separated from the reaction mixture and reused, further reducing waste and cost.

Flow Chemistry and Continuous Synthesis Techniques in Pyrimidine Production

The application of flow chemistry and continuous synthesis techniques has emerged as a powerful tool in the production of pyrimidines and other heterocyclic compounds, offering significant advantages over traditional batch processing. acs.org These techniques enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety profiles. vapourtec.com

In the context of synthesizing this compound and its analogues, a continuous flow setup can be envisioned for the multicomponent condensation reaction. The reactants, O-ethylisourea and diethyl 2-(ethoxymethylene)malonate, dissolved in a suitable solvent, can be continuously pumped into a heated microreactor or a packed-bed reactor. The small reactor volumes and high surface-area-to-volume ratios in flow reactors facilitate rapid heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. acs.org

The use of a high-temperature and high-pressure continuous flow reactor can significantly accelerate the reaction rates, reducing the residence time required for the synthesis from hours to minutes. acs.org This rapid screening of reaction conditions allows for the efficient optimization of the synthesis. Furthermore, the integration of in-line purification techniques, such as solid-phase extraction or continuous crystallization, can lead to a fully automated and streamlined process for the production of the target pyrimidine derivatives.

The table below summarizes the key advantages and typical conditions for the continuous flow synthesis of pyrimidine derivatives.

| Parameter | Advantage in Flow Synthesis | Typical Conditions |

| Reaction Time | Drastically reduced (minutes vs. hours) | Residence times of 5-30 minutes |

| Temperature | Precise control, enabling higher temperatures | 100-250°C |

| Pressure | Allows for the use of low-boiling point solvents above their boiling points | 10-20 bar |

| Mixing | Efficient and rapid mixing of reactants | Use of microreactors or static mixers |

| Safety | Smaller reaction volumes reduce the risk of hazardous events | Automated systems with safety interlocks |

| Scalability | Easily scalable by extending the operation time or using parallel reactors | Production rates from mg/h to kg/h |

| Purity | Often results in cleaner reaction profiles and higher purity products | Reduced byproduct formation due to precise control |

The implementation of flow chemistry for the synthesis of this compound would not only enhance the efficiency and safety of the production process but also align with the principles of green chemistry by minimizing waste and energy consumption.

Functional Group Interconversions During Synthetic Pathways

Functional group interconversions (FGI) are a cornerstone of organic synthesis, allowing for the strategic modification of molecules to introduce desired functionalities or to prepare them for subsequent reactions. In the synthesis of this compound and its analogues, several key functional group interconversions can be employed to access a wider variety of derivatives.

The 4-hydroxy group of the pyrimidine ring, which exists in tautomeric equilibrium with the 4-oxo form, is a versatile handle for further chemical transformations. For instance, it can be converted into a chloro or bromo group by treatment with reagents such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). The resulting 4-halopyrimidine is a valuable intermediate, as the halogen can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiols, to introduce a diverse range of substituents at the 4-position.

The ethoxy group at the 2-position is generally stable; however, related 2-alkoxypyrimidines can be synthesized from 2-chloropyrimidine precursors through nucleophilic substitution with the corresponding alkoxide. Alternatively, the synthesis can start with 2-mercaptopyrimidine, which can be S-alkylated and subsequently oxidized and displaced to yield the 2-alkoxy derivative.

The ethyl carboxylate group at the 5-position can also be subjected to various interconversions. Hydrolysis of the ester under acidic or basic conditions yields the corresponding carboxylic acid. This carboxylic acid can then be converted into an acid chloride, which is a versatile precursor for the synthesis of amides, other esters, or for participation in Friedel-Crafts reactions. Reduction of the ester or the carboxylic acid can afford the corresponding primary alcohol, which can be further modified.

The following table provides a summary of key functional group interconversions relevant to the chemistry of substituted pyrimidines.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Purpose |

| 4-Hydroxyl | POCl₃ or PBr₃ | 4-Chloro or 4-Bromo | Activation for nucleophilic substitution |

| 4-Chloro | R-NH₂, R-OH/NaH, R-SH/NaH | 4-Amino, 4-Alkoxy, 4-Thioalkyl | Introduction of diverse substituents |

| 5-Ethyl carboxylate | LiOH or HCl (aq) | 5-Carboxylic acid | Preparation for amide coupling or reduction |

| 5-Carboxylic acid | SOCl₂ | 5-Acyl chloride | Activation for nucleophilic acyl substitution |

| 5-Ethyl carboxylate | LiAlH₄ or DIBAL-H | 5-Hydroxymethyl | Reduction to the primary alcohol |

| 2-Thiol | Alkyl halide, then oxidizing agent | 2-Alkoxy | Introduction of an alkoxy group |

These functional group interconversions significantly expand the synthetic utility of the pyrimidine scaffold, enabling the creation of extensive libraries of compounds for various applications.

Mechanistic Investigations of Formation and Transformation Reactions

Elucidation of Reaction Pathways in Pyrimidine (B1678525) Core Formation

The formation of the 4-hydroxypyrimidine (B43898) core of Ethyl 2-ethoxy-4-hydroxypyrimidine-5-carboxylate can be rationalized through a well-established synthetic strategy in pyrimidine chemistry, which involves the condensation of a 1,3-dicarbonyl compound with an amidine derivative. A plausible and efficient pathway for the synthesis of the target molecule involves the reaction between diethyl 2-(ethoxymethylene)malonate and O-ethylisourea.

The proposed reaction mechanism proceeds through the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of O-ethylisourea on the electrophilic β-carbon of the ethoxymethylenemalonate. This carbon is activated by the two electron-withdrawing carboxylate groups.

Intermediate Formation: This initial attack leads to the formation of a linear intermediate.

Intramolecular Cyclization: The second nitrogen atom of the isourea derivative then undergoes an intramolecular nucleophilic attack on one of the ester carbonyl groups. This step is a classic ring-closing reaction that forms the six-membered pyrimidine ring.

Elimination: The cyclization is followed by the elimination of a molecule of ethanol (B145695) from the tetrahedral intermediate formed in the previous step, leading to the formation of the 4-oxo group. Concurrently or subsequently, another molecule of ethanol is eliminated from the initial point of attachment of the ethoxymethylene group.

Aromatization/Tautomerization: The final step involves a tautomerization to yield the more stable 4-hydroxypyrimidine aromatic system.

This synthetic approach is a variation of the classical pyrimidine syntheses and provides a direct route to the desired substitution pattern. The choice of diethyl 2-(ethoxymethylene)malonate is strategic as it provides the C4, C5, and C6 atoms of the pyrimidine ring, with the C5-carboxylate group already in place. O-ethylisourea serves as the N1-C2-N3 fragment, incorporating the 2-ethoxy substituent.

Theoretical and Experimental Studies on Tautomerism of 4-Hydroxypyrimidine Systems

4-Hydroxypyrimidine systems, including the title compound, are known to exist as a mixture of tautomeric forms in equilibrium. The principal tautomers are the aromatic 'enol' form (4-hydroxypyrimidine) and the non-aromatic 'keto' forms (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one).

The position of the keto-enol equilibrium is a critical factor that influences the chemical reactivity and biological activity of 4-hydroxypyrimidine derivatives. Both theoretical and experimental studies on the parent 4-hydroxypyrimidine and related structures have provided significant insights into this phenomenon.

Computational studies, often employing density functional theory (DFT) and ab initio methods, have been instrumental in determining the relative stabilities of the tautomers. For the unsubstituted 4-hydroxypyrimidine, calculations have shown that the keto forms (specifically the pyrimidin-4(3H)-one tautomer) are generally more stable than the enol form in the gas phase and in non-polar solvents. nih.gov This preference is attributed to the greater bond energies of the C=O and N-H bonds in the keto form compared to the C=C, C-O, and O-H bonds in the enol form.

Experimental validation of these theoretical findings has been achieved through various spectroscopic techniques. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for distinguishing between the tautomers. For instance, the keto form exhibits a characteristic C=O stretching frequency in the IR spectrum, which is absent in the enol form. Similarly, the chemical shifts of the ring protons and carbons in the NMR spectrum are sensitive to the tautomeric state of the molecule. Studies on related 2-amino-5,6-dimethylpyrimidin-4-one have shown the existence of both 1H-keto and 3H-keto tautomers in the solid state. nih.gov

| Tautomeric Form | Key Spectroscopic Features | Relative Stability (General Trend) |

| 4-Hydroxy (Enol) | Presence of O-H stretch in IR; Aromatic signals in NMR | Less stable in gas phase and non-polar solvents |

| 4-Keto (Amide) | Presence of C=O stretch in IR; Non-aromatic signals in NMR | More stable in gas phase and non-polar solvents |

This table provides a generalized summary based on studies of 4-hydroxypyrimidine and its derivatives.

The electronic nature of substituents on the pyrimidine ring can significantly influence the position of the tautomeric equilibrium. The substituents on this compound, namely the 2-ethoxy group and the 5-carboxylate group, are expected to play a crucial role in determining the predominant tautomeric form.

2-Ethoxy Group: The ethoxy group at the C2 position is an electron-donating group through resonance. This donation of electron density into the pyrimidine ring can stabilize the aromatic enol form. By increasing the electron density in the ring, it enhances the aromatic character, thereby potentially shifting the equilibrium towards the 4-hydroxy tautomer.

5-Carboxylate Group: The ethyl carboxylate group at the C5 position is an electron-withdrawing group. This group can delocalize the pi-electrons of the ring, which can also influence the aromaticity and thus the tautomeric equilibrium. The electron-withdrawing nature of this group might favor the keto form by stabilizing the partial negative charge on the oxygen of the carbonyl group through resonance.

The interplay of these opposing electronic effects makes the precise determination of the dominant tautomer for this compound complex. It is likely that the compound exists as a dynamic equilibrium of both keto and enol forms, with the exact ratio being dependent on the solvent, temperature, and pH.

Kinetic and Thermodynamic Aspects of Synthetic Steps

Role of Catalysts and Solvent Effects on Reaction Mechanisms

The synthesis of pyrimidines is often facilitated by the use of catalysts. Both acid and base catalysis can be employed to accelerate the reaction.

Acid Catalysis: Lewis acids can activate the carbonyl groups of the dicarbonyl component, making them more electrophilic and thus more susceptible to nucleophilic attack. organic-chemistry.orgmdpi.com Protic acids can protonate the carbonyl oxygen, which also enhances its electrophilicity.

Base Catalysis: Base catalysts can deprotonate the amidine, increasing its nucleophilicity. They can also facilitate the elimination steps of the reaction.

The choice of solvent can also have a profound impact on the reaction mechanism and outcome. The polarity of the solvent can influence the rate of the reaction by stabilizing or destabilizing the transition states. ajpojournals.orgresearchgate.net Polar protic solvents can participate in hydrogen bonding with the reactants and intermediates, which can affect their reactivity. In some cases, aprotic solvents may be preferred to avoid side reactions. For instance, in the synthesis of certain pyrimidine derivatives, a mixture of water and ethanol has been shown to be effective. researchgate.net The solubility of the reactants and the stability of the intermediates are also important considerations when selecting a solvent.

Derivatization and Chemical Transformations of Ethyl 2 Ethoxy 4 Hydroxypyrimidine 5 Carboxylate

Transformations of the Hydroxyl Group

The 4-hydroxyl group of the pyrimidine (B1678525) ring exhibits keto-enol tautomerism, existing in equilibrium with its 2-ethoxy-4-oxo-3,4-dihydropyrimidine-5-carboxylate form. stackexchange.com This tautomerism influences its reactivity, particularly in alkylation and acylation reactions, which can occur at either the oxygen atom (O-derivatization) or the ring nitrogen (N-derivatization).

Etherification : The formation of an ether at the 4-position (O-alkylation) can be achieved through reactions like the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) followed by reaction with an alkyl halide. The choice of solvent and counter-ion can influence the ratio of O- vs. N-alkylation.

Esterification : The hydroxyl group can be acylated to form an ester (O-acylation) by reacting with an acyl chloride or acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. However, as with alkylation, competition from N-acylation at the ring nitrogen is possible. researchgate.net The outcome of the reaction can depend on the reagents and conditions used. researchgate.net

A crucial and well-documented transformation of the 4-hydroxyl group is its conversion to a halogen, most commonly chlorine. This creates a highly reactive site at the 4-position, enabling subsequent nucleophilic substitution reactions. The 4-chloro derivative is a key intermediate for the synthesis of various antibacterial agents. google.com

The reaction is typically performed by treating Ethyl 2-ethoxy-4-hydroxypyrimidine-5-carboxylate with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.commasterorganicchemistry.com A common procedure involves suspending the starting material in a solvent like dichloroethane in the presence of a catalyst such as dimethylformamide (DMF) and adding thionyl chloride. google.com The reaction proceeds to yield Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate. google.com This product is a valuable building block, as the 4-chloro substituent can be readily displaced by various nucleophiles (e.g., amines, alkoxides, thiolates). abertay.ac.uk

Table 3: Conditions for Halogenation at the 4-Position

| Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring

The pyrimidine ring in this compound is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character profoundly influences its reactivity, making it susceptible to nucleophilic attack while generally resistant to electrophilic substitution unless activated by potent electron-donating groups. The substituents already present—2-ethoxy, 4-hydroxy, and 5-carboxylate groups—further modulate the reactivity and regioselectivity of substitution reactions.

Substitution of the 2-Ethoxy Group

The 2-ethoxy group on the pyrimidine ring can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. In general, alkoxy groups are moderate leaving groups, significantly less reactive than halogens or alkylthio groups in similar positions on the pyrimidine core. The SNAr pathway requires the formation of a stabilized anionic intermediate (a Meisenheimer complex), and the reaction rate is dependent on the stability of this complex and the leaving group's ability to depart.

Halogenation at the 5-position

Direct electrophilic halogenation at the C-5 position of this compound is synthetically unfeasible. The C-5 position is occupied by an electron-withdrawing ethyl carboxylate group, and the pyrimidine ring itself is strongly deactivated towards electrophilic attack. Typically, 5-halogenation of pyrimidines requires the presence of strong activating groups, such as amino or hydroxyl substituents at the C-2, C-4, or C-6 positions, which is not the case here for activating the C-5 position. bu.edu.egelsevierpure.com

A viable alternative for introducing a halogen at this position involves a halodecarboxylation strategy. acs.org This two-step process would first involve the hydrolysis of the ethyl ester to the corresponding pyrimidine-5-carboxylic acid. Subsequently, this carboxylic acid could undergo decarboxylative halogenation using reagents like N-halosuccinimides in the presence of a suitable catalyst. This method cleaves the C-C bond of the carboxylic acid and replaces it with a halogen atom. acs.org

Amination and Alkylation Reactions

Alkylation: The 4-hydroxy group of the title compound exists in a tautomeric equilibrium with its 4(3H)-pyrimidone form. This ambident nucleophilic character allows for alkylation to occur at either the exocyclic oxygen (O-alkylation) or the ring nitrogen at the 3-position (N-alkylation). The reaction's regioselectivity is influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent. researchgate.net Hard alkylating agents (e.g., dimethyl sulfate) in polar aprotic solvents tend to favor O-alkylation, yielding a 4-alkoxy derivative. Conversely, softer alkylating agents in conjunction with different base/solvent systems might favor N-alkylation.

Amination: Direct nucleophilic substitution of the 4-hydroxy group by an amine is not a practical transformation, as the hydroxide (B78521) ion is a very poor leaving group. organic-chemistry.org A common and highly effective strategy for introducing an amino group at the C-4 position involves a two-step sequence. First, the 4-hydroxy group is converted into a more reactive leaving group, typically a chlorine atom, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The resulting intermediate, Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate, is highly activated for SNAr reactions. This chlorinated pyrimidine readily reacts with a wide range of primary and secondary amines to yield the corresponding 4-amino derivatives. preprints.orgnih.gov These reactions are often performed in a suitable solvent like ethanol (B145695) or isopropanol (B130326) and may be promoted by the addition of acid, which can protonate the pyrimidine ring and further enhance its electrophilicity. preprints.org

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira, Minisci)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are particularly useful for functionalizing heterocyclic cores. For this compound, these reactions typically require prior conversion of the 4-hydroxy group to a halide (e.g., chloride or bromide) or a triflate to serve as the electrophilic partner in the catalytic cycle.

Suzuki and Sonogashira Reactions: The palladium-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions are highly effective for derivatizing the pyrimidine ring at the C-4 position. mdpi.commdpi.com Starting from Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate, the Suzuki reaction allows for the introduction of various aryl or heteroaryl groups by coupling with the corresponding boronic acids or their esters. mdpi.comsemanticscholar.org The Sonogashira reaction enables the formation of a C-C triple bond by coupling with terminal alkynes. wikipedia.orglibretexts.org

These reactions are typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precatalyst. The Sonogashira reaction also requires a copper(I) co-catalyst in its traditional form. organic-chemistry.org The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. semanticscholar.orgwikipedia.org

| Reaction Type | Electrophile | Nucleophile | Typical Catalyst System | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Chloropyrimidine | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene, DMF |

| Sonogashira | 4-Chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF |

Minisci Reaction: The Minisci reaction is a radical-based method for the C-H functionalization of electron-deficient heterocycles. wikipedia.orgacs.org Unlike the Suzuki or Sonogashira reactions, it does not require pre-functionalization with a leaving group. The reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring. researchgate.netnih.gov For this compound, the only unsubstituted position on the ring is C-6. Under acidic conditions, the pyrimidine ring is protonated, making it highly susceptible to attack by alkyl radicals generated from sources like carboxylic acids (via oxidative decarboxylation) or alkylboronic acids. wikipedia.orgnih.gov This reaction offers a direct route to introduce alkyl groups at the C-6 position, a transformation that is difficult to achieve through other means. The regioselectivity is generally high for the positions ortho or para to the ring nitrogens that are not already substituted. nih.gov

Ring Transformations and Annulation Reactions

The functional groups on this compound serve as versatile handles for constructing fused heterocyclic systems through annulation reactions. These reactions involve building a new ring onto the existing pyrimidine core.

A common strategy involves converting the 4-hydroxy group to a 4-chloro substituent, as previously discussed. The resulting Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate possesses two adjacent reactive sites: the electrophilic C-4 carbon and the ester group at C-5. This "1,2-dicarbonyl-like" reactivity can be exploited by reacting it with binucleophiles to form five- or six-membered rings.

For instance, reaction with hydrazine (B178648) could lead to the formation of a pyrimido[4,5-d]pyridazine (B13097865) derivative. researchgate.net In this transformation, hydrazine would initially displace the C-4 chlorine, followed by an intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the C-5 ester, closing the pyridazine (B1198779) ring. Similarly, reaction with hydroxylamine (B1172632) could yield a pyrimido[4,5-d] researchgate.netnih.govoxazine system, and reaction with thiourea (B124793) could potentially lead to a thiazolo[3,2-a]pyrimidine, although this often involves a different starting pyrimidine. mdpi.com These annulation strategies significantly expand the molecular complexity and provide access to a wide range of fused bicyclic heterocycles with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the intricate structural details of Ethyl 2-ethoxy-4-hydroxypyrimidine-5-carboxylate in solution. One-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques offer a complete picture of the molecular framework and its dynamic behavior.

Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for identifying the predominant tautomeric form of the molecule. In solution, 4-hydroxypyrimidines can exist in equilibrium between the hydroxyl and the keto (pyrimidinone) forms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar couplings between protons. For the ethyl ester group, a cross-peak between the methylene (B1212753) quartet and the methyl triplet would be expected. Similarly, for the ethoxy group at the 2-position, a correlation between its methylene and methyl protons would be observed. The proton on the pyrimidine (B1678525) ring at the 6-position would likely appear as a singlet, showing no correlation to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals for the methyl and methylene groups of both the ethoxy and ethyl carboxylate moieties, as well as the C6-H6 of the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to establishing the connectivity across multiple bonds and identifying the tautomeric state. Correlations between the H6 proton and the C4, C5, and C2 carbons would confirm the pyrimidine ring structure. Crucially, the correlation of the hydroxyl proton (or N-H proton in the keto form) can help in identifying the predominant tautomer. For instance, in the hydroxyl tautomer, a correlation from the OH proton to C4 and C5 would be anticipated. In the keto form, correlations from the N1-H or N3-H proton to adjacent carbons would be observed. The presence of specific correlations can provide definitive evidence for one tautomer over the other or indicate the presence of a mixture.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Hydroxyl Tautomer)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyrimidine-H6 | ~8.5 | ~145 | C2, C4, C5 |

| Pyrimidine-C2 | - | ~165 | H6, OCH₂CH₃ |

| Pyrimidine-C4 | - | ~170 | H6, OH |

| Pyrimidine-C5 | - | ~110 | H6, C=O |

| OH-4 | Variable | - | C4, C5 |

| Ethoxy-OCH₂ | ~4.5 | ~65 | C2, OCH₂CH₃ |

| Ethoxy-CH₃ | ~1.4 | ~14 | OCH₂ |

| Carboxylate-OCH₂ | ~4.3 | ~61 | C=O, OCH₂CH₃ |

| Carboxylate-CH₃ | ~1.3 | ~14 | OCH₂ |

| Carboxylate-C=O | - | ~168 | OCH₂ |

Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.

While this compound does not possess stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide valuable information about the preferred conformation of the flexible ethoxy and ethyl carboxylate side chains.

These experiments detect through-space interactions between protons that are in close proximity. For instance, NOE or ROE cross-peaks between the pyrimidine H6 proton and the methylene protons of the ethoxy group at C2 would suggest a spatial proximity, offering insights into the rotational preference around the C2-O bond. Similarly, interactions between H6 and the methylene protons of the ethyl carboxylate group at C5 could reveal information about the orientation of the ester functionality relative to the pyrimidine ring.

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Profiling

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The exact mass can be used to distinguish it from other isomers or compounds with the same nominal mass.

Table 2: Predicted Exact Mass for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| C₁₁H₁₄N₂O₄ | 243.1026 |

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation of this compound would likely proceed through characteristic losses of its functional groups.

Plausible Fragmentation Pathways:

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethoxy groups, leading to a fragment ion corresponding to the loss of 28 Da.

Loss of an ethoxy radical (•OCH₂CH₃): Resulting in a fragment ion with a mass loss of 45 Da.

Loss of the ethyl group from the ester (•CH₂CH₃): Leading to a fragment with a mass loss of 29 Da.

Decarboxylation: Loss of the carboxyethyl group as COOCH₂CH₃, resulting in a significant fragment.

Cleavage of the pyrimidine ring: At higher collision energies, the stable pyrimidine ring can undergo characteristic ring-opening and fragmentation, providing further structural confirmation.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles.

Crucially, this technique would unambiguously determine the tautomeric form present in the solid state. It would also reveal the nature of intermolecular interactions, such as hydrogen bonding. In the case of the hydroxyl tautomer, hydrogen bonding between the hydroxyl group of one molecule and a nitrogen atom or the carbonyl oxygen of a neighboring molecule would be expected to play a significant role in the crystal packing. If the keto tautomer is present, N-H•••O hydrogen bonds would likely dominate the crystal structure. The planarity of the pyrimidine ring and the conformation of the substituent groups in the solid state would also be precisely determined.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and probing the intermolecular interactions within a chemical compound. The vibrational modes of the molecule, which are sensitive to the bond strengths and molecular geometry, are measured.

For this compound, FTIR and Raman spectroscopy would be expected to reveal key vibrational frequencies corresponding to its constituent functional groups. The analysis of these spectra would involve the assignment of observed absorption or scattering bands to specific molecular vibrations.

A hypothetical FTIR spectrum would likely exhibit characteristic absorption bands. For instance, the hydroxyl (-OH) group would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening being indicative of hydrogen bonding. The carbonyl (C=O) stretching vibration of the ester group would typically appear as a strong, sharp band between 1700 and 1750 cm⁻¹. The C-O stretching vibrations of the ester and ethoxy groups would be found in the 1000-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyrimidine ring would likely be observed in the 1400-1600 cm⁻¹ range.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information. Non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. Therefore, the symmetric vibrations of the pyrimidine ring would be expected to be prominent.

Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | FTIR |

| C-H Stretch (aromatic) | 3000-3100 | FTIR, Raman |

| C-H Stretch (aliphatic) | 2850-3000 | FTIR, Raman |

| C=O Stretch (ester) | 1700-1750 (strong) | FTIR |

| C=C and C=N Stretch (ring) | 1400-1600 | FTIR, Raman |

| C-O Stretch (ester, ether) | 1000-1300 | FTIR |

The precise positions and intensities of these bands would be influenced by the electronic environment within the molecule and any intermolecular interactions, such as hydrogen bonding, in the solid state. A detailed analysis, often supported by computational chemistry, would be necessary for a definitive assignment of all vibrational modes.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis

Electronic absorption spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides insights into the electronic transitions within a molecule. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.

For this compound, the pyrimidine ring constitutes the primary chromophore. It is expected to exhibit π → π* and n → π* electronic transitions. The π → π* transitions are generally of higher energy and result in strong absorption bands, while the n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are typically of lower energy and weaker intensity. The exact position of the λmax values would be influenced by the substituents on the pyrimidine ring. The ethoxy, hydroxyl, and carboxylate groups can act as auxochromes, modifying the absorption characteristics of the pyrimidine chromophore.

Emission spectroscopy, such as fluorescence spectroscopy, measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Not all molecules fluoresce; the quantum yield of fluorescence depends on the efficiency of radiative decay versus non-radiative decay processes. If this compound were to exhibit fluorescence, the emission spectrum would typically be a mirror image of the absorption spectrum and would occur at a longer wavelength (a phenomenon known as Stokes shift). This data would provide further information about the nature of the excited state.

Hypothetical Electronic Spectroscopy Data for this compound

| Parameter | Expected Value/Range | Significance |

| λmax (π → π) | 200-300 nm | Indicates electronic transitions within the pyrimidine ring. |

| λmax (n → π) | >300 nm (weaker) | Relates to transitions of non-bonding electrons. |

| Molar Absorptivity (ε) | High for π → π, Low for n → π | Indicates the probability of the electronic transition. |

| Emission λmax | > Absorption λmax | Provides information on the energy of the excited state. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. Such studies would typically involve determining electron distribution, orbital energies, and electrostatic potential, which are key indicators of a compound's reactivity. Without specific studies on Ethyl 2-ethoxy-4-hydroxypyrimidine-5-carboxylate, it is not possible to present factual data on its electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, frequently used to predict the most stable three-dimensional structure (geometry optimization) of a molecule. These optimized geometries are then used to predict spectroscopic data, such as IR and NMR spectra, which can be compared with experimental results. Research applying DFT methods to this compound has not been identified.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are computationally intensive calculations based on first principles of quantum mechanics, without the use of experimental parameters. They are employed to obtain highly accurate energies for different molecular states, which is vital for understanding reaction thermodynamics and kinetics. No high-accuracy ab initio energy calculations have been published for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for exploring its conformational landscape—the different shapes the molecule can adopt—and for understanding how its structure and behavior are influenced by different solvents. This area of research remains unexplored for the compound.

Prediction of Tautomeric Equilibria and Stability

Many pyrimidine (B1678525) derivatives, particularly those with hydroxyl groups, can exist in different tautomeric forms. Computational chemistry is essential for predicting the relative stability of these tautomers and the equilibrium between them, which significantly impacts the compound's chemical and biological properties. There is no available research that computationally predicts the tautomeric equilibria for this compound.

Reaction Pathway Modeling and Transition State Analysis

Understanding how a molecule participates in chemical reactions involves modeling the entire reaction pathway. This includes identifying the structures of transition states—the high-energy species that exist transiently between reactants and products. Such modeling provides critical insights into reaction mechanisms and rates. No studies modeling reaction pathways or analyzing transition states involving this compound are currently available.

Aromaticity Analysis of Pyrimidine Ring Systems

The aromaticity of the pyrimidine ring is a key determinant of its stability and reactivity. Computational methods are used to quantify this property through various indices, such as the Nucleus-Independent Chemical Shift (NICS). An analysis of the aromaticity of the pyrimidine ring within this compound has not been reported in the literature.

Role As a Synthetic Intermediate for Complex Molecular Architectures

Building Block for Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrimido[4,5-d]pyrimidines)

The structure of ethyl 2-ethoxy-4-hydroxypyrimidine-5-carboxylate is well-suited for the synthesis of fused bicyclic and polycyclic heterocyclic systems, which are core motifs in many biologically active compounds. The general strategy involves converting the 4-hydroxyl group into a good leaving group, typically a halide, followed by reaction with a binucleophilic reagent to construct the second ring.

Pyrazolo[3,4-d]pyrimidines: This important class of fused heterocycles, known as purine (B94841) bioisosteres, can be accessed from this compound. The synthetic sequence commences with the chlorination of the 4-hydroxyl group, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the activated intermediate, ethyl 2-ethoxy-4-chloropyrimidine-5-carboxylate. This chloro-derivative is then susceptible to nucleophilic substitution. Reaction with hydrazine (B178648) (N₂H₄) introduces a hydrazinyl group at the C4 position. Subsequent intramolecular cyclization, often promoted by heating, leads to the formation of the pyrazole (B372694) ring fused to the pyrimidine (B1678525) core, yielding a pyrazolo[3,4-d]pyrimidin-4-ol derivative. The ethoxy and ester groups can then be further modified as needed.

Pyrimido[4,5-d]pyrimidines: The synthesis of this fused system can also be envisioned starting from the same pyrimidine precursor. Following the initial activation via chlorination of the 4-hydroxyl group, the resulting 4-chloro intermediate can be reacted with a suitable nitrogen-based nucleophile that carries the necessary functionality for the second ring closure. For instance, reaction with an amidine could lead to the formation of the second pyrimidine ring.

A notable example of this strategy is the preparation of a 6-carbethoxy-8-ethyl-2-ethoxy-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine, an intermediate for antibacterial agents like pyromidic and pipemidic acids. The synthesis starts with the condensation of an O-ethylisourea salt with ethyl ethoxymethylene malonate to form this compound. This intermediate is then treated with thionyl chloride in the presence of dimethylformamide to convert the hydroxyl group into a chlorine atom, yielding 2-ethoxy-4-chloro-5-carbethoxy-pyrimidine. This activated intermediate is then elaborated to form the final fused pyridopyrimidine structure.

| Fused System | Key Intermediate | Reagents for Annulation |

| Pyrazolo[3,4-d]pyrimidine | Ethyl 2-ethoxy-4-chloropyrimidine-5-carboxylate | 1. Hydrazine (N₂H₄) 2. Heat for cyclization |

| Pyrimido[4,5-d]pyrimidine | Ethyl 2-ethoxy-4-chloropyrimidine-5-carboxylate | Amidines or other N-C-N synthons |

| Pyrido[2,3-d]pyrimidine | 2-Ethoxy-4-chloro-5-carbethoxy-pyrimidine | Varies (multi-step elaboration) |

Precursor to Structurally Diverse Pyrimidine Derivatives

The chemical utility of this compound extends beyond fused systems to the synthesis of a wide array of substituted monocyclic pyrimidines. The reactivity of its functional groups can be selectively harnessed to introduce new substituents and modify the electronic and steric properties of the pyrimidine core.

The most common and synthetically valuable transformation is the conversion of the 4-hydroxyl group into a more reactive leaving group. As mentioned, chlorination with agents like POCl₃ transforms the relatively inert hydroxyl into a highly reactive chloro group. This intermediate, ethyl 2-ethoxy-4-chloropyrimidine-5-carboxylate, is a key platform for introducing a variety of nucleophiles at the C4 position through nucleophilic aromatic substitution (SNAr) reactions. Examples of such transformations include:

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide, sodium ethoxide) can replace the chlorine to form 4-alkoxy-pyrimidine derivatives.

Amination: A wide range of primary and secondary amines can displace the chloride to yield 4-aminopyrimidine (B60600) derivatives, which are prevalent in pharmacologically active molecules.

Thiolation: Treatment with thiols or thiolate salts can introduce sulfur-based functionalities.

Furthermore, the ester group at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in decarboxylation reactions. The 2-ethoxy group is generally more stable but can also be manipulated under specific conditions. This multi-faceted reactivity allows for the generation of a large library of pyrimidine derivatives from a single, readily accessible starting material.

| Position of Derivatization | Functional Group Transformation | Typical Reagents | Resulting Derivative Class |

| C4 | Hydroxyl to Chloro | POCl₃, SOCl₂ | 4-Chloropyrimidines |

| C4 | Chloro to Alkoxy | NaOR | 4-Alkoxypyrimidines |

| C4 | Chloro to Amino | R¹R²NH | 4-Aminopyrimidines |

| C5 | Ester to Carboxylic Acid | NaOH, H₃O⁺ | Pyrimidine-5-carboxylic acids |

| C5 | Carboxylic Acid to Amide | SOCl₂, then R¹R²NH | Pyrimidine-5-carboxamides |

Utilization in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools for generating molecular diversity efficiently. While this compound is itself often the product of a condensation reaction that could be considered an MCR (e.g., the reaction between an O-ethylisourea, a malonate derivative, and a base), its direct use as a starting component in subsequent MCRs is not widely documented in the literature.

The Biginelli reaction and its variations are classic examples of MCRs that produce dihydropyrimidine (B8664642) scaffolds. These reactions typically involve an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). The structure of this compound does not lend itself to being a typical substrate in these classical MCRs.

However, the derivatives of this compound, particularly the activated 4-chloro intermediate, could potentially participate in cascade or tandem reactions that have MCR-like characteristics. For example, a reaction sequence involving the displacement of the chloride by a nucleophile, which then triggers a subsequent intramolecular cyclization or reaction with another component in the pot, could be designed. Despite this potential, there is currently a lack of specific, published examples where this compound or its immediate derivatives are explicitly used as a key building block within a multi-component reaction scheme to generate scaffold diversity.

Strategic Intermediate in Total Synthesis of Complex Organic Molecules

The total synthesis of complex natural products often requires the strategic use of highly functionalized building blocks to construct the target molecule efficiently. Pyrimidine moieties are present in a number of natural products and complex bioactive molecules.

Despite its potential as a versatile, functionalized heterocycle, there is a notable absence of published reports detailing the use of this compound as a strategic intermediate in the total synthesis of complex natural products. Synthetic chemists often prefer to construct the pyrimidine ring at a later stage of a synthesis or use more common, commercially available pyrimidine building blocks. The specific substitution pattern of this compound may not have yet found a direct application in the retrosynthetic analysis of a known complex target molecule. However, its utility in preparing novel fused heterocyclic systems and diverse pyrimidine derivatives suggests that it remains a candidate for future applications in the synthesis of complex, non-natural bioactive compounds and pharmaceuticals.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Pathways

The creation of polysubstituted pyrimidines often presents challenges in terms of efficiency, atom economy, and environmental impact. Future research will prioritize the development of novel synthetic routes that overcome these limitations. Key areas of exploration will likely include:

Multi-component Reactions (MCRs): Designing one-pot syntheses that combine three or more starting materials to construct the pyrimidine (B1678525) core in a single step. ias.ac.in Strategies like the Biginelli reaction or novel catalyzed cycloadditions could be adapted to produce Ethyl 2-ethoxy-4-hydroxypyrimidine-5-carboxylate and its analogs with higher efficiency and reduced waste. ias.ac.in

Novel Catalysis: The use of transition metal catalysts (e.g., palladium, copper, zirconium) has been shown to enable unique bond formations in pyrimidine synthesis. nih.govmdpi.comacs.org Future work could explore catalysts that allow for milder reaction conditions, broader substrate scope, and higher yields for constructing this specific substitution pattern. mdpi.comresearchgate.net This includes investigating metal-free catalytic systems to improve the environmental profile of the synthesis.

Green Chemistry Approaches: Emphasis will be placed on environmentally benign methods. This includes the use of solvent-free conditions, aqueous reaction media, or microwave-assisted synthesis to reduce energy consumption and avoid hazardous organic solvents. ias.ac.in Such approaches are not only sustainable but can also lead to shorter reaction times and cleaner product profiles.

Table 1: Emerging Synthetic Strategies for Pyrimidine Derivatives

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Multi-component Reactions (MCRs) | Combining three or more reactants in a single operation to form the product, which incorporates portions of all reactants. | Increased efficiency, reduced waste, operational simplicity. | ias.ac.in |

| Transition Metal Catalysis | Employing catalysts like palladium, copper, or zirconium to facilitate bond formations and cycloadditions under mild conditions. | High atom economy, broad functional group tolerance, novel bond constructions. | nih.govmdpi.comacs.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times. | Speed, higher yields, cleaner reactions. | mdpi.com |

| Solvent-Free Reactions | Conducting reactions without a solvent, often by heating a mixture of the solid or liquid reactants. | Reduced environmental impact, cost savings, simplified workup. | ias.ac.in |

Exploration of New Chemical Transformations for Diverse Derivatization

The functional groups present on this compound—the ethoxy, hydroxyl, and ethyl carboxylate moieties—provide multiple handles for chemical modification. Future research will systematically explore these sites to generate libraries of novel derivatives with diverse properties.

Key avenues for exploration include:

Hydroxyl Group Modification: The 4-hydroxy group can be a key site for derivatization. Reactions targeting this group, such as etherification, esterification, or conversion to a leaving group (e.g., a chloro or tosyloxy group), can pave the way for nucleophilic substitution reactions. rsc.orggoogle.comgoogle.com This would allow for the introduction of a wide range of functionalities at the C4-position.

Carboxylate Group Transformations: The ethyl carboxylate at the C5-position is a versatile functional group. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functionalities. acs.orgresearchgate.net These transformations are crucial for tuning the molecule's solubility, polarity, and interaction with biological targets.

C-H Functionalization: Advanced synthetic methods may allow for the direct functionalization of the C-H bond at the C6 position of the pyrimidine ring, a typically unreactive site. This would open up entirely new avenues for creating complex and previously inaccessible derivatives.

Advanced Computational Design of Pyrimidine Derivatives with Tailored Chemical Properties

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For pyrimidine derivatives, these methods can accelerate the design of molecules with specific, pre-determined properties, thereby reducing the need for extensive trial-and-error synthesis.

Future research in this area will focus on:

Quantum Mechanics (QM) and DFT Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic structure, reactivity, and spectroscopic properties of new derivatives. jchemrev.comjchemrev.com This allows for an in silico understanding of a molecule's stability and potential reaction pathways before it is synthesized in the lab.

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to correlate the structural features of pyrimidine derivatives with their chemical or biological activity. rsc.orgresearchgate.net These models can predict the activity of hypothetical molecules, guiding synthetic efforts toward the most promising candidates.

Machine Learning and AI: Employing machine learning algorithms to analyze large datasets of known pyrimidine compounds to identify complex patterns and predict the properties of novel structures. astrazeneca.comnih.govlanl.govharvard.edu AI can guide de novo drug design, suggesting entirely new molecular structures based on desired characteristics. nih.govharvard.edu

Table 2: Computational Approaches in Pyrimidine Derivative Design

| Computational Method | Application | Expected Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular orbital energies, bond lengths/angles, and spectroscopic properties. | Prediction of molecular stability, reactivity, and spectral characteristics. | jchemrev.comjchemrev.com |

| Molecular Docking | Simulation of the binding of a molecule to a target protein or receptor. | Prediction of binding affinity and mode, guiding design of bioactive compounds. | rsc.org |

| 3D-QSAR | Correlating 3D molecular fields with observed activity to build predictive models. | Identification of key structural features for desired properties and prediction of activity for new molecules. | rsc.orgresearchgate.net |

| Machine Learning (e.g., Neural Networks) | Training models on large chemical datasets to predict properties or generate new structures. | Accelerated screening of virtual libraries and de novo design of molecules with tailored properties. | astrazeneca.comlanl.gov |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The convergence of synthesis, automation, and screening is set to revolutionize chemical discovery. For this compound, these integrated platforms will enable the rapid generation and evaluation of large derivative libraries.

Automated Flow Chemistry: Flow chemistry offers superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. springerprofessional.demdpi.com Integrating these systems with robotic platforms can automate the synthesis of a library of derivatives, where each compound is produced sequentially under optimized conditions. syrris.comresearchgate.net This approach dramatically increases the speed and reproducibility of synthesis. researchgate.net

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS platforms can rapidly screen them for desired properties. mdpi.com Whether for biological activity in drug discovery or for specific physical properties in materials science, HTS allows for the testing of thousands of compounds in a short period. nih.govacs.orgacs.org

DNA-Encoded Libraries (DELs): An emerging strategy involves attaching a unique DNA tag to each different pyrimidine derivative. nih.govacs.org This allows for the synthesis and screening of massive libraries (billions of compounds) in a single mixture, dramatically accelerating the hit identification process. nih.gov

The integration of these technologies creates a closed loop of design-synthesis-test-learn. Computational tools design promising molecules, automated platforms synthesize them, HTS evaluates their properties, and the resulting data feeds back into the computational models to refine the next generation of designs. This iterative cycle holds the key to unlocking the full potential of the pyrimidine scaffold.

Q & A

Q. What are the most effective synthetic routes for Ethyl 2-ethoxy-4-hydroxypyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving pyrimidine core functionalization. Common approaches include:

- Biginelli-like reactions : Combining aldehydes, β-keto esters, and urea under acidic conditions to form the pyrimidine ring .

- Substitution reactions : Replacing chloro or methylthio groups at the 4-position with hydroxyl or ethoxy groups under reflux with ethanol or dioxane, using bases like triethylamine to facilitate nucleophilic substitution .

- Esterification : Introducing the ethoxy group via esterification of carboxylic acid intermediates .

Q. Optimization strategies :

- Use HPLC or GC-MS to monitor reaction progress and purity .

- Adjust solvent polarity (e.g., ethanol vs. dichloromethane) to improve yield .

- Temperature control (e.g., reflux vs. room temperature) to minimize side reactions like hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- NMR :

- IR : Detect O-H (3200–3600 cm⁻¹ for hydroxyl), C=O (1700–1750 cm⁻¹), and C-O (1200–1300 cm⁻¹) stretches .

- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., m/z 241.2 for C₉H₁₂N₂O₄) and fragmentation patterns consistent with ester cleavage .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

- Hydroxyl group (4-position) : Participates in hydrogen bonding, affecting solubility and crystallization. Can undergo alkylation or acylation to modify bioactivity .

- Ethoxy group (2-position) : Electron-donating effect stabilizes the pyrimidine ring. May undergo hydrolysis under acidic/basic conditions to form carboxylic acids .

- Ester group (5-position) : Susceptible to nucleophilic attack (e.g., hydrolysis to carboxylic acid) or reduction to alcohol .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity or biological interactions?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-O in the ester group) to predict hydrolysis rates .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) by analyzing hydrogen bonds between the hydroxyl group and active-site residues .

- Solvent Effects : Use COSMO-RS models to predict solubility in polar/nonpolar solvents .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) to address yield discrepancies .

- Crystallography : Use single-crystal X-ray diffraction (via SHELX programs) to resolve structural ambiguities from NMR/IR .

- Cross-validation : Compare data with structurally similar compounds (e.g., ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) to identify systematic errors .

Q. How does the compound’s reactivity change under varying pH or temperature conditions?

- Acidic conditions : Hydrolysis of the ester group to carboxylic acid (e.g., HCl/ethanol at reflux) .

- Basic conditions : Deprotonation of the hydroxyl group, enhancing nucleophilic substitution at the 4-position .

- High temperature : Risk of ring decomposition; stabilize with electron-withdrawing groups or inert solvents like DMF .

Q. What are the challenges in scaling up synthesis while maintaining purity for biological assays?

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to remove byproducts .

- Process optimization : Replace batch reactions with flow chemistry for better temperature/pH control .

- Analytical rigor : Implement LC-MS or HPLC-UV at each step to ensure >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.